molecular formula C7H11BrN2 B15355154 5-Bromo-1-sec-butyl-1H-imidazole

5-Bromo-1-sec-butyl-1H-imidazole

Cat. No.: B15355154
M. Wt: 203.08 g/mol
InChI Key: NGAUGCHALGBXFE-UHFFFAOYSA-N
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Description

5-Bromo-1-sec-butyl-1H-imidazole is a brominated imidazole derivative featuring a sec-butyl group at the 1-position of the imidazole ring. Bromine at the 5-position introduces electron-withdrawing effects, influencing reactivity and stability, while the sec-butyl substituent contributes to steric bulk and lipophilicity. Such compounds are pivotal in medicinal chemistry and materials science due to their versatility in synthetic modifications and biological activity .

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

5-bromo-1-butan-2-ylimidazole

InChI

InChI=1S/C7H11BrN2/c1-3-6(2)10-5-9-4-7(10)8/h4-6H,3H2,1-2H3

InChI Key

NGAUGCHALGBXFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=NC=C1Br

Origin of Product

United States

Scientific Research Applications

Chemistry: 5-Bromo-1-butan-2-ylimidazole is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent or in drug design. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-1-butan-2-ylimidazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and structural parameters of 5-Bromo-1-sec-butyl-1H-imidazole (inferred) with related compounds from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) pKa Lipophilicity (Predicted logP) Source
This compound 1-sec-butyl, 5-Br C7H11BrN2 215.08* ~100–120 (est.) ~250–280 (est.) ~5.5–6.0 ~2.1–2.5 N/A
5-Bromo-1-methyl-1H-benzo[d]imidazole 1-methyl, fused benzene C8H7BrN2 211.06 - 317.2 (predicted) 4.56 2.8
5-Bromo-2-isopropyl-1-methyl-1H-imidazole 1-methyl, 2-isopropyl C7H11BrN2 203.08 - 273.6 (predicted) 5.67 2.0
5-Bromo-2-phenyl-1H-benzo[d]imidazole 2-phenyl, fused benzene C13H9BrN2 273.13 - - - 3.5
5-Bromo-6-methoxy-1H-benzo[d]imidazole 6-methoxy, fused benzene C8H7BrN2O 227.06 - - - 1.8

Notes:

  • Benzimidazole vs. Imidazole : Benzimidazoles (fused benzene-imidazole rings) exhibit higher molecular weights and melting points due to increased aromaticity and rigidity compared to simple imidazoles .
  • Substituent Effects: Alkyl groups (e.g., sec-butyl, isopropyl) enhance lipophilicity, while methoxy or phenyl groups introduce polar or π-π interactions, respectively.

Key Differences :

  • Steric Effects : sec-butyl > isopropyl > methyl. Bulkier groups may necessitate milder reaction conditions or longer reaction times.
  • Solubility : sec-butyl derivatives are less water-soluble than methyl or methoxy-substituted analogs, impacting their applicability in aqueous-phase reactions .

Comparative Bioactivity :

  • This compound : Predicted to have moderate CYP inhibition (similar to ’s compounds) due to lipophilic alkyl chains enhancing membrane permeability .
  • 5-Bromo-6-methoxy-1H-benzo[d]imidazole : The methoxy group may reduce toxicity compared to alkylated analogs, as seen in ’s metabolic studies .

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